![molecular formula C17H15N3O2S B2695469 1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 1171377-32-4](/img/structure/B2695469.png)
1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
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Overview
Description
1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring fused with an oxadiazole and a thienyl group
Preparation Methods
The synthesis of 1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Thienyl Group: The thienyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acids.
Formation of the Pyrrolidinone Ring: This step often involves the cyclization of an appropriate amine with a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones under mild conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrrolidine ring substituted with a benzyl group and an oxadiazole moiety that includes a thienyl group. This unique structure is conducive to various chemical interactions, making it a candidate for numerous biological activities.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of oxadiazole derivatives. Compounds similar to 1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one have demonstrated efficacy against various bacterial strains and fungi. For instance:
- Gram-positive and Gram-negative bacteria : The compound exhibits significant antibacterial activity, making it a potential candidate for developing new antibiotics .
- Fungal Infections : Its antifungal properties are also noteworthy, with studies indicating effectiveness against Candida species .
Anticancer Properties
Research has shown that derivatives of oxadiazoles possess anticancer activities. The ability of this compound to inhibit tumor cell proliferation has been explored in various cell lines:
- Cytotoxicity Studies : In vitro studies demonstrate that this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent .
Pharmacological Insights
The pharmacological profile of this compound includes:
- Anti-inflammatory Effects : Similar compounds have shown to reduce inflammation in animal models.
- Analgesic Properties : The compound may provide pain relief through modulation of pain pathways.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several oxadiazole derivatives against Staphylococcus aureus and Escherichia coli using disc diffusion methods. Results indicated that certain derivatives exhibited significant inhibition zones compared to control antibiotics, suggesting their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity
In another investigation focused on cytotoxicity against human cancer cell lines (NCI-H460, HepG2), compounds structurally related to this compound displayed IC50 values indicating moderate to high potency against these cells .
Mechanism of Action
The mechanism of action of 1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidinone Derivatives: These compounds share the pyrrolidinone core but differ in their substituents, leading to variations in biological activity and chemical reactivity.
Oxadiazole Derivatives: Compounds with the oxadiazole ring exhibit diverse biological activities, including antimicrobial and anticancer properties.
Thienyl Derivatives: These compounds are known for their electronic properties and are used in the development of organic semiconductors and other advanced materials.
The uniqueness of this compound lies in its combination of these three functional groups, which imparts a distinct set of chemical and biological properties.
Biological Activity
1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound integrates a pyrrolidine structure with an oxadiazole moiety, which is known for its diverse biological properties including anticancer, anticonvulsant, and antimicrobial activities. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy in different biological models, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a pyrrolidine ring substituted with a benzyl group and an oxadiazole derivative that includes a thienyl component. The presence of these functional groups is crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For example, compounds similar to this compound were tested against various cancer cell lines including MCF-7 (breast cancer) and PANC-1 (pancreatic cancer). The most promising derivatives showed IC50 values in the micromolar range, indicating potent cytotoxic effects against these cancer cells .
Table 1: Anticancer Activity of Oxadiazole Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
16a | SK-MEL-2 | 0.65 |
16b | PANC-1 | 2.41 |
17a | MCF-7 | 0.65 |
17b | HeLa | 2.41 |
These compounds were also evaluated for selectivity towards cancer cells versus non-cancerous cells, revealing a significant preference for targeting malignant cells.
Anticonvulsant Activity
In addition to anticancer properties, studies have identified related compounds as potential anticonvulsants. For instance, N-benzyl derivatives have shown efficacy in various animal seizure models such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test. These compounds demonstrated protective effects against seizures, suggesting their potential use in treating epilepsy .
Table 2: Anticonvulsant Efficacy in Animal Models
Compound | Test Model | Efficacy |
---|---|---|
AS-1 | MES | High |
AS-1 | s.c. PTZ | Moderate |
AS-1 | 6-Hz (32 mA) | High |
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been explored. Compounds similar to this compound exhibited activity against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Table 3: Antimicrobial Activity Against Bacterial Strains
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
PA-1 | S. aureus | 0.0039 mg/mL |
PA-1 | E. coli | 0.025 mg/mL |
The mechanisms underlying the biological activities of these compounds are multifaceted:
- Inhibition of Enzymatic Activity : Many oxadiazole derivatives inhibit key enzymes involved in tumor growth and proliferation.
- Induction of Apoptosis : Certain compounds trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Neurotransmitter Systems : In anticonvulsant activity, these compounds may enhance GABAergic transmission or inhibit excitatory neurotransmission.
Case Studies
Several case studies have illustrated the therapeutic potential of oxadiazole derivatives:
- A study on the compound AS-1 revealed its ability to protect against seizures in mice models while showing minimal side effects during toxicity assays.
- Another investigation highlighted the selective cytotoxicity of specific oxadiazole derivatives against melanoma cells compared to normal fibroblasts.
Properties
IUPAC Name |
1-benzyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-15-9-8-13(20(15)11-12-5-2-1-3-6-12)17-18-16(19-22-17)14-7-4-10-23-14/h1-7,10,13H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCPQBFFBSPZER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C2=NC(=NO2)C3=CC=CS3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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